molecular formula C31H29N5O6 B1574383 NKTR-105

NKTR-105

Número de catálogo: B1574383
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NKTR-105 is a novel form of docetaxel that was developed using Nektar/'s advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company/'s second oncology program in clinical development. In previous preclinical studies, this compound demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that this compound may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy.

Aplicaciones Científicas De Investigación

Enhanced Antitumor Activity

NKTR-105, a multi-arm PEGylated docetaxel conjugate, has demonstrated superior antitumor activity over docetaxel in mouse models of human cancer. This is attributed to greater plasma and tumor docetaxel exposure following this compound administration. In a comparative study with mice bearing H460 tumors, this compound resulted in higher tumor docetaxel concentrations, leading to a more significant tumor growth delay over docetaxel (122% vs 48%) at equitoxic doses. These findings suggest that this compound's superior antitumor activity is mediated by greater and sustained tumor docetaxel exposure, justifying its advancement into clinical trials (Hoch et al., 2009).

Dose-Escalation Phase I Study

In a dose-escalation phase I study, this compound demonstrated improved pharmacokinetic (PK) profile over marketed docetaxel. It was engineered to provide a sustained release of docetaxel, aiming to enhance efficacy, safety, and tolerability. This compound showed superior activity over docetaxel in mouse models of human lung, colon, and prostate carcinomas. The study's encouraging antitumor activity and unique PK profile formed the basis for further clinical research (Calvo et al., 2010).

NKTR-214: Related Compound

While not directly about this compound, it's noteworthy to mention NKTR-214 (bempegaldesleukin), a related compound. It is an engineered cytokine with biased IL2 receptor binding, designed to increase tumor exposure and efficacy in mouse tumor models. The study found that NKTR-214 provided a significantly greater exposure of the tumor to conjugated IL2 compared to aldesleukin, supporting its further evaluation in a variety of tumor types as a potent cancer immunotherapy (Charych et al., 2016).

Propiedades

Fórmula molecular

C31H29N5O6

Apariencia

Solid powder

Sinónimos

NKTR105;  NKTR-105;  NKTR 105;  docetaxel conjugate.; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.